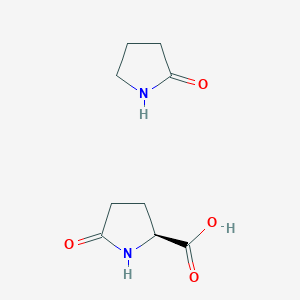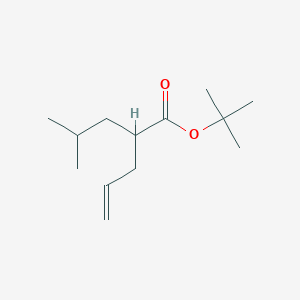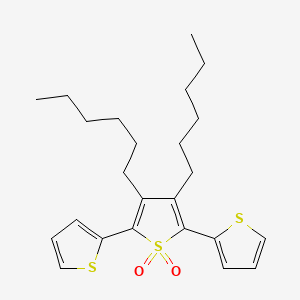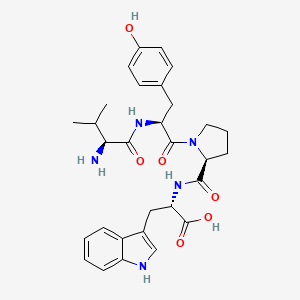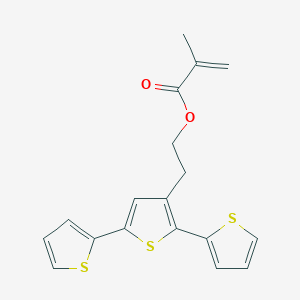
2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate is a complex organic compound featuring a thiophene-based structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate typically involves the reaction of thiophene derivatives with appropriate esterification agents. One common method includes the use of 2,5-dibromothiophene, which undergoes a series of reactions including bromination, lithiation, and coupling with ethyl 2-methylprop-2-enoate under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate involves its interaction with molecular targets through its thiophene rings. These interactions can modulate various biological pathways, including enzyme inhibition and receptor binding. The sulfur atoms in the thiophene rings play a crucial role in these interactions, enhancing the compound’s affinity for specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,5-Dithiophen-2-ylthiophen-3-yl)acetic acid: Similar thiophene-based structure but with an acetic acid functional group.
2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl acetate: Similar structure with an acetate ester group.
Uniqueness
2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate is unique due to its combination of thiophene rings and the 2-methylprop-2-enoate ester group. This unique structure imparts distinct chemical properties, making it particularly useful in applications requiring specific electronic and steric characteristics .
Propriétés
Numéro CAS |
532965-53-0 |
|---|---|
Formule moléculaire |
C18H16O2S3 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
2-(2,5-dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H16O2S3/c1-12(2)18(19)20-8-7-13-11-16(14-5-3-9-21-14)23-17(13)15-6-4-10-22-15/h3-6,9-11H,1,7-8H2,2H3 |
Clé InChI |
DPZPKTPCCIQZBX-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCC1=C(SC(=C1)C2=CC=CS2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate](/img/structure/B14239532.png)
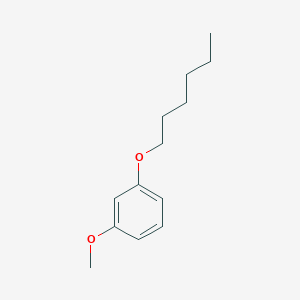
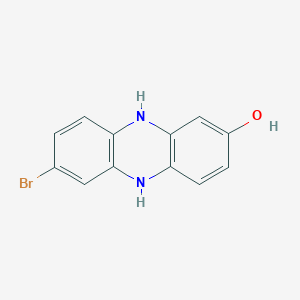

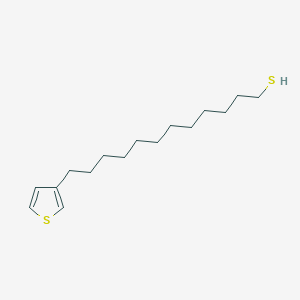
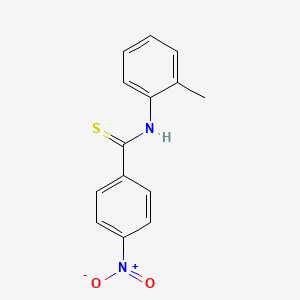
![Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14239568.png)
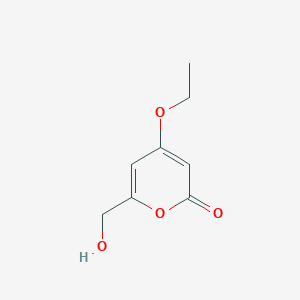

![Bicyclo[2.2.2]octa-2,5,7-trien-2-amine](/img/structure/B14239585.png)
